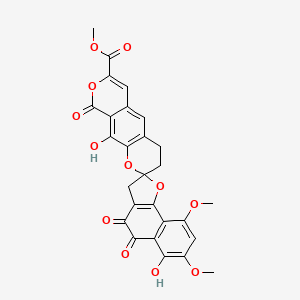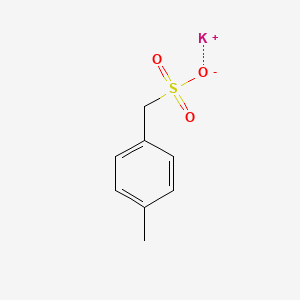
Potassium;(4-methylphenyl)methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;(4-methylphenyl)methanesulfonate is an organosulfur compound that features a potassium ion paired with a (4-methylphenyl)methanesulfonate anion. This compound is part of the broader class of methanesulfonates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium;(4-methylphenyl)methanesulfonate typically involves the reaction of (4-methylphenyl)methanesulfonic acid with a potassium base, such as potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid and base react to form the potassium salt. The reaction can be represented as follows:
(4-methylphenyl)methanesulfonic acid+KOH→this compound+H2O
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction is typically carried out in large reactors with efficient mixing and temperature control to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;(4-methylphenyl)methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding sulfone derivatives.
Reduction Reactions: The sulfonate group can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as halides, amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
Substitution: Products include various substituted (4-methylphenyl)methanesulfonates.
Oxidation: Products include sulfone derivatives.
Reduction: Products include reduced forms of the sulfonate group, such as sulfides.
Applications De Recherche Scientifique
Potassium;(4-methylphenyl)methanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in substitution and oxidation reactions.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of potassium;(4-methylphenyl)methanesulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the potassium ion can stabilize the intermediate species formed during these reactions. The compound’s reactivity is influenced by the electronic and steric properties of the (4-methylphenyl) group, which can affect the overall reaction pathway and product distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium methanesulfonate
- Sodium methanesulfonate
- Lithium methanesulfonate
Uniqueness
Potassium;(4-methylphenyl)methanesulfonate is unique due to the presence of the (4-methylphenyl) group, which imparts distinct electronic and steric properties compared to other methanesulfonates. This uniqueness allows it to participate in specific reactions and applications that other methanesulfonates may not be suitable for.
Propriétés
Numéro CAS |
30346-73-7 |
|---|---|
Formule moléculaire |
C8H9KO3S |
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
potassium;(4-methylphenyl)methanesulfonate |
InChI |
InChI=1S/C8H10O3S.K/c1-7-2-4-8(5-3-7)6-12(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1 |
Clé InChI |
IATWZAQVLALCDQ-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)CS(=O)(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



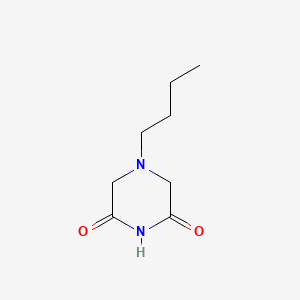
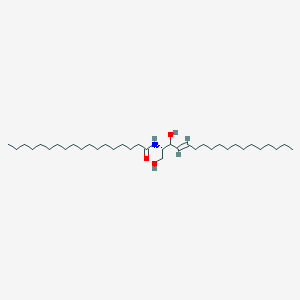
![3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B13821081.png)
![methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B13821091.png)
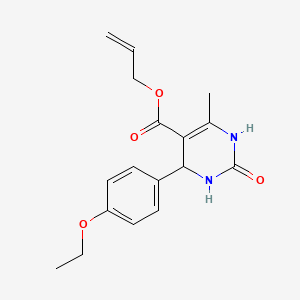
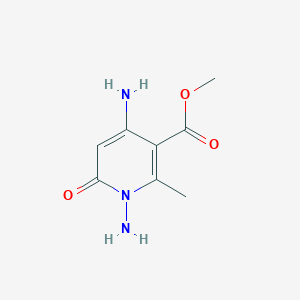
![3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate](/img/structure/B13821104.png)

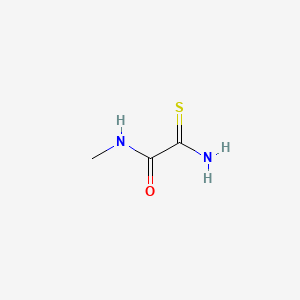
![2-(4-tert-butylphenyl)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B13821121.png)
![4-Phenyl-2-[4-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)heptan-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13821128.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13821131.png)
